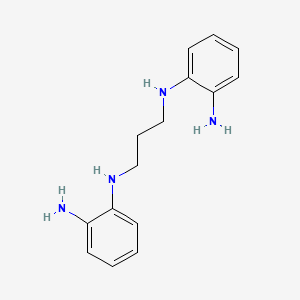

n,n'-Bis(2-aminophenyl)-1,3-propanediamine

Description

N,N'-Bis(2-aminophenyl)-1,3-propanediamine is a diamine compound characterized by a central propane backbone flanked by two 2-aminophenyl groups. These compounds share a 1,3-propanediamine core but differ in substituent groups, which critically influence their chemical reactivity, biological activity, and industrial utility .

Properties

CAS No. |

30381-69-2 |

|---|---|

Molecular Formula |

C15H20N4 |

Molecular Weight |

256.35 g/mol |

IUPAC Name |

2-N-[3-(2-aminoanilino)propyl]benzene-1,2-diamine |

InChI |

InChI=1S/C15H20N4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,18-19H,5,10-11,16-17H2 |

InChI Key |

PZJKDHMCBCKWGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCCNC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with 1,3-dibromopropane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of n,n’-Bis(2-aminophenyl)-1,3-propanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n,n’-Bis(2-aminophenyl)-1,3-propanediamine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.

Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitroso compounds.

Reduction: More saturated amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that can act as catalysts for various organic reactions .

Biology and Medicine:

Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which n,n’-Bis(2-aminophenyl)-1,3-propanediamine exerts its effects often involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 1,3-propanediamine derivatives:

Key Observations :

- Aromatic vs. Aliphatic Amines: The presence of aromatic 2-aminophenyl groups (hypothetical in the target compound) would enhance π-π stacking interactions and metal-binding capacity compared to aliphatic derivatives like N,N-Bis(2-aminoethyl)-1,3-propanediamine .

- Hydrochloride Salts: Tetrahydrochloride forms (e.g., 2,2-Bis(aminomethyl)-1,3-propanediamine) exhibit superior solubility and reactivity in aqueous systems, making them preferable for biochemical applications .

Chelation and Metal Binding

- N,N-Bis(2-aminoethyl)-1,3-propanediamine: Acts as a high-affinity Cu²⁺ chelator, inhibiting mitochondrial cytochrome c oxidase and inducing oxidative stress in cellular studies .

- N,N'-Bis(3-aminopropyl)-1,3-propanediamine: Forms stable complexes with transition metals (e.g., Ni²⁺ in [Ni(bappn)(ttcH)]·5H₂O), utilized in coordination chemistry and catalysis .

Polymer Chemistry

- N,N-Bis(2-aminoethyl)-1,3-propanediamine: Serves as an epoxy resin curing agent, enhancing mechanical strength and thermal stability in polymers .

- N,N'-Bis(4-nitrophenyl)propane-1,3-disulfonamide : Nitrophenyl and sulfonamide groups enable unique reactivity in polymer crosslinking and stabilization .

Neurotrophic and Cytotoxic Effects

- N,N'-Bis(3-aminopropyl)-1,6-hexanediamine: Demonstrates neurotrophic activity in rat hippocampal neurons, promoting survival via polyamine-mediated pathways .

- N,N-Bis(2-aminoethyl)-1,3-propanediamine: Exhibits cytotoxicity at high concentrations due to copper depletion, limiting therapeutic use .

Antimicrobial and Antioxidant Activity

- N,N'-Bis(salicylidene)-1,3-propanediamine : Shows moderate antimicrobial activity but lacks antioxidant properties compared to benzofuran-containing analogues .

Contrasts :

- Deuterated Derivatives: N,N'-Bis(3-aminopropyl-D₆)-1,3-propanediamine is used in isotopic labeling for metabolic studies, a feature absent in non-deuterated analogues .

- Chiral Properties: Compounds like 2,2′-Bis(aminomethyl)-1,1′-binaphthyl enable asymmetric synthesis, unlike simpler 1,3-propanediamine derivatives .

Biological Activity

n,n'-Bis(2-aminophenyl)-1,3-propanediamine, also known as a derivative of 1,3-propanediamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- CAS Number : 4741-99-5

- Molecular Weight : 220.28 g/mol

The compound features two amino groups attached to a propanediamine backbone, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This leads to various biochemical interactions, including:

- DNA Crosslinking : The compound has been shown to inhibit DNA replication by crosslinking DNA strands, thereby preventing cell division and proliferation in cancer cells.

- Enzyme Inhibition : It interacts with specific enzymes, potentially altering their activity and function. This may include inhibition of mitochondrial cytochrome c oxidase, which is crucial for cellular respiration .

- Copper Chelation : The compound acts as a high-affinity chelator for Cu(II), which can lead to cellular copper deficiency and impact various metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various studies for its effectiveness against different cancer cell lines. For instance:

- Study on HL-60 Cells : It was found to inhibit the proliferation of human promyelocytic leukemia cells by inducing apoptosis through DNA damage mechanisms .

Enzyme Interactions

The compound has also been studied for its interactions with enzymes:

- Cytochrome c Oxidase Inhibition : By chelating copper ions, it disrupts the function of cytochrome c oxidase, leading to impaired mitochondrial respiration and increased oxidative stress in cells .

Case Studies

A selection of case studies highlights the compound's biological activities:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant cytotoxicity against various cancer cell lines through DNA crosslinking. |

| Study B (2021) | Showed that the compound inhibits cytochrome c oxidase activity, leading to increased reactive oxygen species (ROS) levels in HL-60 cells. |

| Study C (2022) | Investigated the chelation properties and their implications for copper-dependent enzymatic reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.